molecular formula C9H19N B12550323 1-[(2R)-2-Methylbutyl]pyrrolidine CAS No. 667420-92-0

1-[(2R)-2-Methylbutyl]pyrrolidine

Cat. No.: B12550323
CAS No.: 667420-92-0
M. Wt: 141.25 g/mol
InChI Key: GBAJVBMOIARZCQ-SECBINFHSA-N
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Description

1-[(2R)-2-Methylbutyl]pyrrolidine is an organic compound with the chemical formula C9H19N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It is typically found as a colorless to pale yellow liquid and is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

1-[(2R)-2-Methylbutyl]pyrrolidine can be synthesized through various methods. One common synthetic route involves the catalytic reduction of a precursor compound. For instance, the compound can be prepared by the reduction of a pyrrolidine derivative using a suitable reducing agent under controlled conditions . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2R)-2-Methylbutyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can be further reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-Methylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2R)-2-Methylbutyl]pyrrolidine can be compared with other similar compounds, such as:

Biological Activity

1-[(2R)-2-Methylbutyl]pyrrolidine, also known as (S)-2-Methyl-1-[(R)-2-methylbutyl]pyrrolidine, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₉N
  • Molecular Weight : Approximately 141.25 g/mol
  • CAS Number : 45087886

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The stereochemistry of the methylbutyl side chain significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme dysregulation is a factor .
  • Cholinesterase Inhibition : Some derivatives of pyrrolidine compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .

Biological Activities

Research has documented various biological activities for this compound and its derivatives:

  • Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila, outperforming standard antibiotics .
  • Anticancer Properties : Pyrrolidine compounds have been investigated for their anticancer potential. For example, a derivative was found to inhibit cancer cell proliferation significantly more than control substances in various cancer cell lines, including HeLa and MCF-7 .
  • Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against common bacterial strains. Compounds were synthesized and tested for their Minimum Inhibitory Concentrations (MICs). Notably, one compound demonstrated a MIC of 31.25 μg/mL against A. baumannii, significantly lower than that of ampicillin (125 μg/mL) .

Anticancer Research

In another investigation, a series of pyrrolidine-based compounds were screened for their anticancer activity. One compound exhibited an IC50 value of 3.82 ± 0.11 µM against HeLa cells, indicating potent antiproliferative effects compared to control agents .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against A. baumannii and A. hydrophila
AnticancerSignificant inhibition of cancer cell proliferation
Cholinesterase InhibitionInhibits AChE and BuChE activity
Anti-inflammatoryModulates inflammatory pathways

Properties

CAS No.

667420-92-0

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-[(2R)-2-methylbutyl]pyrrolidine

InChI

InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

GBAJVBMOIARZCQ-SECBINFHSA-N

Isomeric SMILES

CC[C@@H](C)CN1CCCC1

Canonical SMILES

CCC(C)CN1CCCC1

Origin of Product

United States

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